4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine
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Description
4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine is a useful research compound. Its molecular formula is C23H24N4OS2 and its molecular weight is 436.59. The purity is usually 95%.
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Biological Activity
The compound 4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Heterocyclic Rings : Incorporating nitrogen and sulfur atoms.
- Dimethyl and Methylphenyl Substituents : Contributing to its chemical reactivity and biological properties.
- Morpholine Moiety : Enhancing solubility and biological interaction.
Structural Representation
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C27H23N3O2S3 |
Molecular Weight | 493.67 g/mol |
Research indicates that compounds similar to 4-[11,13-dimethyl...morpholine exhibit a range of biological activities:
- Anticancer Properties : Compounds with triazole and thiazole rings have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of sulfur in the structure contributes to antibacterial and antifungal properties.
- Antioxidant Effects : Many sulfur-containing compounds have demonstrated the ability to scavenge free radicals.
- Neuroprotective Effects : Some studies suggest potential in modulating neuroinflammatory pathways.
Case Studies
-
Anticancer Activity :
- A study published in Cancer Letters demonstrated that similar triazole derivatives effectively inhibited the growth of various cancer cell lines (MCF-7 and Bel-7402) with IC50 values indicating significant cytotoxicity .
- Mechanistic studies revealed that these compounds induce apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy :
-
Neuroprotective Studies :
- A recent investigation explored the neuroprotective effects of related compounds in models of neurodegeneration . The findings suggested modulation of oxidative stress markers and inflammatory cytokines.
Synthesis and Optimization
The synthesis of the compound involves several steps that require precise control over reaction conditions to optimize yield and purity:
- Reagents Used : Various organic solvents and catalysts are employed during the synthesis process.
- Yield Optimization : Reaction conditions such as temperature and time significantly affect the yield; typical yields range from 70% to 85% depending on the method used .
Toxicological Assessment
Initial toxicological evaluations indicate that while the compound exhibits promising biological activities, it also poses certain risks:
Properties
IUPAC Name |
4-[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c1-14-4-6-17(7-5-14)13-29-23-25-19-18-15(2)12-16(3)24-22(18)30-20(19)21(26-23)27-8-10-28-11-9-27/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYFKNYEXVFIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)N4CCOCC4)SC5=C3C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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